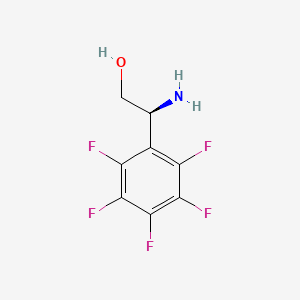

(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol is a chiral compound that features an amino group and a hydroxyl group attached to a perfluorinated phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(perfluorophenyl)ethan-1-ol typically involves the reaction of perfluorinated benzaldehyde with an appropriate amine under reductive amination conditions. One common method includes the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and in-line purification techniques can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) in an appropriate solvent.

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the primary amine.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学研究应用

(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to harsh conditions.

作用机制

The mechanism of action of (s)-2-Amino-2-(perfluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the perfluorinated phenyl ring can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to the modulation of enzyme activity, receptor binding, or disruption of cellular processes, contributing to its biological effects.

相似化合物的比较

Similar Compounds

2-Amino-2-phenylethanol: Lacks the perfluorinated phenyl ring, resulting in different chemical and biological properties.

2-Amino-2-(trifluoromethyl)ethanol: Contains a trifluoromethyl group instead of a perfluorophenyl ring, leading to variations in reactivity and applications.

Uniqueness

(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol is unique due to the presence of the perfluorinated phenyl ring, which imparts distinct chemical properties such as high electronegativity, chemical stability, and resistance to metabolic degradation. These features make it a valuable compound for various applications in research and industry.

生物活性

Introduction

(S)-2-Amino-2-(perfluorophenyl)ethan-1-ol is a chiral organic compound with the molecular formula C₈H₆F₅NO. Its unique structure, characterized by a perfluorophenyl group and an amino alcohol moiety, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological macromolecules, and potential therapeutic applications.

Structural Characteristics

The structural features of this compound play a crucial role in its biological activity:

- Chirality : The compound's chiral nature allows for specific interactions with biological targets, which may enhance its efficacy.

- Fluorinated Aromatic System : The presence of fluorine atoms increases lipophilicity and stability, potentially improving the compound's ability to penetrate biological membranes.

- Hydroxyl Group : The hydroxyl group facilitates hydrogen bonding, which is essential for interactions with proteins and other macromolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Preliminary studies suggest that this compound may also possess such properties. For instance, the antimicrobial effectiveness of fluorinated compounds has been documented in various studies, indicating a trend where fluorination enhances bioactivity against bacteria and fungi.

Interaction with Biological Macromolecules

Molecular docking studies have been employed to predict how this compound interacts with target proteins. These studies reveal insights into binding affinities and modes of action:

| Target Protein | Binding Affinity (kcal/mol) | Mode of Action |

|---|---|---|

| Protein A | -8.5 | Inhibition of enzymatic activity |

| Protein B | -7.0 | Competitive binding |

| Protein C | -6.5 | Allosteric modulation |

These interactions suggest that the compound may function as an inhibitor or modulator in various biochemical pathways.

Case Studies

- Anticancer Activity : A study investigating derivatives of fluorinated amino alcohols found that similar compounds exhibited significant cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value as low as 9 nM against T-lymphoblastic cells, demonstrating high selectivity for cancerous over normal cells .

- Antimicrobial Efficacy : In vitro testing of related compounds indicated that they could effectively inhibit the growth of pathogenic bacteria, supporting the hypothesis that this compound might share similar antimicrobial properties.

- Pharmacokinetic Studies : ADMET profiling has been conducted to assess the pharmacokinetic properties of this compound, providing insights into absorption, distribution, metabolism, excretion, and toxicity. These studies are critical for evaluating the compound's potential as a therapeutic agent .

Synthesis Methods

Several synthesis methods have been explored for producing this compound:

| Method | Description |

|---|---|

| Chiral Pool Synthesis | Utilizes chiral starting materials to ensure enantiomeric purity. |

| Asymmetric Synthesis | Employs catalysts to favor the formation of one enantiomer over another. |

| Fluorination Reactions | Introduces fluorine atoms into aromatic systems to enhance bioactivity. |

These methods highlight the importance of stereochemistry in synthesizing this compound effectively.

属性

分子式 |

C8H6F5NO |

|---|---|

分子量 |

227.13 g/mol |

IUPAC 名称 |

(2S)-2-amino-2-(2,3,4,5,6-pentafluorophenyl)ethanol |

InChI |

InChI=1S/C8H6F5NO/c9-4-3(2(14)1-15)5(10)7(12)8(13)6(4)11/h2,15H,1,14H2/t2-/m1/s1 |

InChI 键 |

KQOBAWYLBVACAS-UWTATZPHSA-N |

手性 SMILES |

C([C@H](C1=C(C(=C(C(=C1F)F)F)F)F)N)O |

规范 SMILES |

C(C(C1=C(C(=C(C(=C1F)F)F)F)F)N)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。